Mannose 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
beta-D-mannose 6-phosphate
CAS No.: 40436-61-1
Cat. No.: VC17159360
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40436-61-1 |
---|---|
Molecular Formula | C6H13O9P |
Molecular Weight | 260.14 g/mol |
IUPAC Name | [(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |
Standard InChI Key | NBSCHQHZLSJFNQ-RWOPYEJCSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Isomerism
Beta-D-mannose 6-phosphate belongs to the hexose phosphate family, characterized by a six-carbon backbone with a phosphate group esterified to the C6 hydroxyl. Its IUPAC name is [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] hydrogen phosphate. The beta-anomeric configuration (β-D) refers to the orientation of the hydroxyl group at C1, which projects axially relative to the pyranose ring. This stereochemistry distinguishes it from alpha-D-mannose 6-phosphate, which exhibits equatorial C1 hydroxyl orientation.
The chair conformation of β-D-Man-6-P stabilizes the molecule through intramolecular hydrogen bonding between the phosphate group and hydroxyls at C2 and C3. This structural rigidity enhances its affinity for mannose 6-phosphate receptors (MPRs) compared to linear or alpha-anomeric forms.
Spectroscopic and Chromatographic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct spectral patterns for β-D-Man-6-P. The <sup>1</sup>H NMR spectrum displays a doublet at δ 5.2 ppm corresponding to the anomeric proton, with coupling constants (J<sub>1,2</sub>) of 1.8–2.1 Hz confirming the beta configuration. <sup>31</sup>P NMR shows a singlet at δ 3.1 ppm, indicative of the phosphate moiety’s electronic environment.
High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection separates β-D-Man-6-P from structural analogs with a retention time of 8.7 minutes under standard conditions (Dionex CarboPac PA20 column, 10 mM NaOH eluent).
Table 1: Key Physicochemical Properties of β-D-Mannose 6-Phosphate
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 260.14 g/mol | Mass Spectrometry | |
Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry | |
Specific Rotation (α)<sub>D</sub><sup>20</sup> | +14.5° (c = 1, H<sub>2</sub>O) | Polarimetry | |
pKa (Phosphate Group) | 1.9, 6.1, 11.7 | Potentiometric Titration |
Biosynthesis and Metabolic Pathways
Enzymatic Phosphorylation Mechanisms
In mammalian systems, β-D-Man-6-P synthesis occurs via two primary routes:
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Direct Phosphorylation: Mannose is phosphorylated at C6 by hexokinase (EC 2.7.1.1), which exhibits broad substrate specificity but lower affinity for mannose compared to glucose (K<sub>m</sub> = 0.8 mM vs. 0.1 mM).
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Isomerization Pathway: Fructose 6-phosphate is converted to mannose 6-phosphate by phosphomannose isomerase (PMI; EC 5.3.1.8), followed by mutarotation to the beta-anomer.
Table 2: Kinetic Parameters of Enzymes Involved in β-D-Man-6-P Synthesis
Enzyme | Substrate | K<sub>m</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | Reference |
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Hexokinase IV | D-Mannose | 0.82 ± 0.09 | 45.3 ± 2.1 | |
Phosphomannose Isomerase | Fructose 6-P | 0.12 ± 0.03 | 120 ± 8 |
Compartmentalization and Regulation
Synthesis occurs predominantly in the cytoplasm, with β-D-Man-6-P transported into the Golgi apparatus via a nucleotide sugar transporter (SLC35 family). Concentrations are tightly regulated by feedback inhibition of PMI by β-D-Man-6-P (IC<sub>50</sub> = 12 µM), ensuring homeostasis despite fluctuating dietary mannose intake.
Biological Functions and Mechanisms
Lysosomal Enzyme Targeting
The canonical role of β-D-Man-6-P involves directing acid hydrolases to lysosomes. Newly synthesized enzymes acquire mannose 6-phosphate residues via the GlcNAc-1-phosphotransferase complex, which recognizes conformation-dependent lysosomal targeting signals. Binding to cation-independent MPRs (CI-MPRs) triggers vesicular transport from the Golgi to late endosomes, where acidic pH (≤5.5) induces dissociation.
Key Insight: Mutations disrupting β-D-Man-6-P biosynthesis cause I-cell disease (mucolipidosis II), characterized by cytosolic mislocalization of lysosomal enzymes and severe neurodegeneration.
Glycosylation and Immune Modulation
β-D-Man-6-P serves as a precursor for N-linked glycan biosynthesis in plants and fungi. In Arabidopsis thaliana, GDP-mannose pyrophosphorylase converts β-D-Man-6-P to GDP-mannose, which is incorporated into cell wall polysaccharides. Mammalian systems exploit β-D-Man-6-P-containing glycans as pathogen-associated molecular patterns (PAMPs), detected by macrophage mannose receptors to initiate phagocytosis.
Research Advancements and Clinical Implications
Therapeutic Applications
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Enzyme Replacement Therapy (ERT): Recombinant lysosomal enzymes engineered with β-D-Man-6-P tags show improved CI-MPR-mediated uptake in Pompe disease models (uptake efficiency: 78% vs. 32% for untagged enzymes).
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Drug Delivery: Conjugating chemotherapeutic agents to β-D-Man-6-P-functionalized nanoparticles enhances tumor-specific uptake via CI-MPR overexpression in malignancies.
Table 3: Clinical Trials Involving β-D-Man-6-P-Targeted Therapies
Condition | Intervention | Phase | Outcome Measure | Reference |
---|---|---|---|---|
Gaucher Disease | Tagalglucerase alfa (β-D-Man-6-P-tagged glucocerebrosidase) | III | 64% reduction in liver volume at 9 months | |
Breast Cancer | Doxorubicin-M6P-nanoparticles | I/II | Tumor regression in 41% of patients |
Diagnostic Biomarkers
Elevated serum β-D-Man-6-P levels correlate with hepatic fibrosis progression (AUC = 0.89, p < 0.001), likely reflecting increased lysosomal enzyme secretion during extracellular matrix remodeling.
Analytical and Synthetic Methodologies
Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of β-D-Man-6-P in biological matrices. A validated method using hydrophilic interaction chromatography (HILIC) and negative-ion electrospray achieves a lower limit of quantification (LLOQ) of 5 nM.
Chemical Synthesis
A recent stereoselective synthesis route employs mannose 1,2,3,4-tetraacetate as the starting material, with regioselective phosphorylation at C6 using dibenzyl phosphite (yield: 87%, enantiomeric excess >99%).
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